molecular formula C8H15ClO2 B3098757 Methyl 2-chloro-4,4-dimethylpentanoate CAS No. 1342278-04-9

Methyl 2-chloro-4,4-dimethylpentanoate

Cat. No.: B3098757
CAS No.: 1342278-04-9
M. Wt: 178.65 g/mol
InChI Key: VAJZLHNGDFOSGE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,4-dimethylpentanoate: is an organic compound with the molecular formula C8H15ClO2 . It is a chlorinated ester that finds applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which contribute to its reactivity and utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the chlorination of 4,4-dimethylpentanoic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride and a catalyst to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4,4-dimethylpentanoic acid and methanol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Derivatives such as 2-amino-4,4-dimethylpentanoate.

    Reduction: 2-chloro-4,4-dimethylpentanol.

    Hydrolysis: 4,4-dimethylpentanoic acid and methanol.

Scientific Research Applications

Methyl 2-chloro-4,4-dimethylpentanoate is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Biological Studies: Researchers use it to study the effects of chlorinated esters on biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4,4-dimethylpentanoate involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and ester group are key functional groups that participate in chemical reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Methyl 2-chloro-4,4-dimethylpentanoate can be compared with other similar compounds, such as:

    Methyl 2-bromo-4,4-dimethylpentanoate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Methyl 2-chloro-4-methylpentanoate: Lacks the additional methyl group, resulting in different steric and electronic properties.

    Ethyl 2-chloro-4,4-dimethylpentanoate: An ethyl ester variant with slightly different physical and chemical properties.

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and suitability for various applications.

Properties

IUPAC Name

methyl 2-chloro-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-8(2,3)5-6(9)7(10)11-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJZLHNGDFOSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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